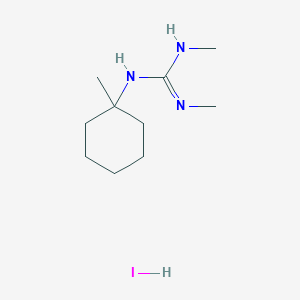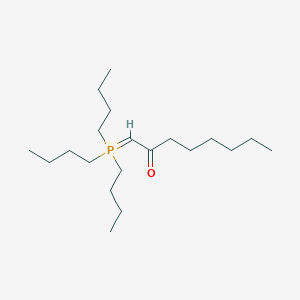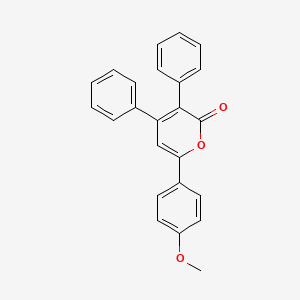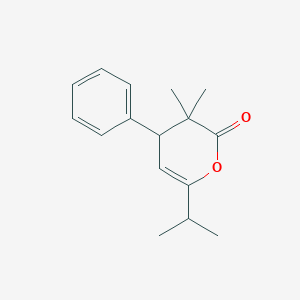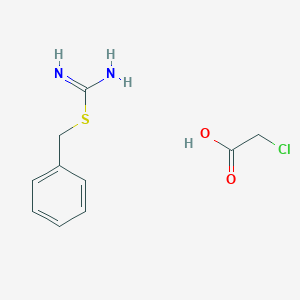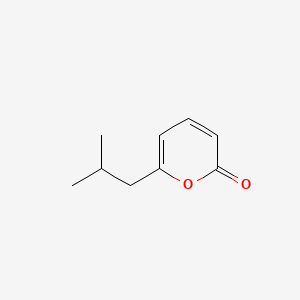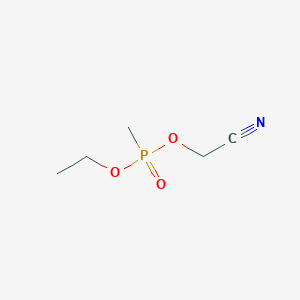
1,6-Diazacycloundecane-7,11-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Diazacycloundecane-7,11-dione is a cyclic compound with the molecular formula C₉H₁₆N₂O₂. It is a member of the diazacycloundecane family, characterized by a 12-membered ring containing two nitrogen atoms and two ketone groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Diazacycloundecane-7,11-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors containing amine and ketone functionalities. For instance, the reaction of 1,6-diaminohexane with a suitable diketone under acidic conditions can yield the desired cyclic product. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Diazacycloundecane-7,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives.
Substitution: Various substituted diazacycloundecane derivatives.
Applications De Recherche Scientifique
1,6-Diazacycloundecane-7,11-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 1,6-diazacycloundecane-7,11-dione involves its interaction with molecular targets through its nitrogen and ketone functionalities. These interactions can lead to the formation of coordination complexes or the inhibition of specific enzymes. The compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxacyclododecane-7,12-dione: Similar structure but with oxygen atoms instead of nitrogen.
Spiro[5.5]undecane derivatives: Compounds with similar ring structures but different functional groups
Propriétés
Numéro CAS |
57531-06-3 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1,6-diazacycloundecane-7,11-dione |
InChI |
InChI=1S/C9H16N2O2/c12-8-4-3-5-9(13)11-7-2-1-6-10-8/h1-7H2,(H,10,12)(H,11,13) |
Clé InChI |
VLFRNDQSMNECKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(=O)CCCC(=O)NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



